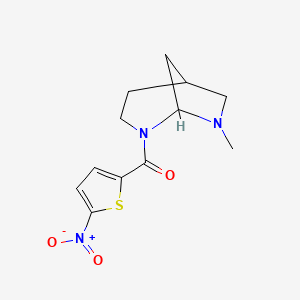
2-Pyridinamine, 3-(1-methylhydrazino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinamine, 3-(1-methylhydrazino)- is a chemical compound with the molecular formula C6H10N4 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-(1-methylhydrazino)- can be achieved through several methods. One common method involves the nucleophilic substitution of halogen atoms in pyridines or their N-oxides by reaction with hydrazine hydrate. This reaction is typically carried out in a solvent such as pyridine, dioxane, ethanol, acetonitrile, tetrahydrofuran (THF), dimethylformamide (DMF), or methylene chloride, at temperatures ranging from 0°C to 150°C .
Industrial Production Methods
Industrial production methods for hydrazinopyridines, including 2-Pyridinamine, 3-(1-methylhydrazino)-, often involve the reduction of corresponding diazonium salts. This method is preferred due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinamine, 3-(1-methylhydrazino)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydrazino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, halogenated pyridines, and diazonium salts. The reactions are typically carried out in solvents such as ethanol, acetonitrile, and methylene chloride, under controlled temperature conditions .
Major Products
The major products formed from these reactions include various hydrazinopyridine derivatives, which have applications in pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-Pyridinamine, 3-(1-methylhydrazino)- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Pyridinamine, 3-(1-methylhydrazino)- involves its interaction with specific molecular targets and pathways. The hydrazino group in the compound is highly reactive, allowing it to interact with various biological molecules. This interaction can lead to the inhibition of specific enzymes or the modulation of biological pathways, resulting in its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyridine: A similar compound with the molecular formula C5H6N2, known for its use in the synthesis of pharmaceuticals.
3-Methyl-2-aminopyridine: Another similar compound with applications in organic synthesis and pharmaceuticals.
Uniqueness
2-Pyridinamine, 3-(1-methylhydrazino)- is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
61006-72-2 |
|---|---|
Formule moléculaire |
C6H10N4 |
Poids moléculaire |
138.17 g/mol |
Nom IUPAC |
3-[amino(methyl)amino]pyridin-2-amine |
InChI |
InChI=1S/C6H10N4/c1-10(8)5-3-2-4-9-6(5)7/h2-4H,8H2,1H3,(H2,7,9) |
Clé InChI |
OALTYKDDAXYYCM-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=C(N=CC=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3-Fluorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14610729.png)
![(Piperazine-1,4-diyl)bis{[5-(3,4-dichlorobutyl)pyridin-2-yl]methanone}](/img/structure/B14610737.png)









![9H-Carbazol-3-amine, N-[(4-bromophenyl)methylene]-](/img/structure/B14610780.png)


